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alpha-beta Methylene ADP-ribose

NUDIX hydrolase TRPM2 Enzymatic stability

Alpha-beta Methylene ADP-ribose (AMPCPR, also designated α,β-methylene ADP-ribose) is a synthetic, non-hydrolyzable analog of adenosine 5′-diphosphate ribose (ADPR), the endogenous product of NAD⁺ metabolism and a key substrate for poly(ADP-ribose) polymerases (PARPs) and NUDIX hydrolases. The defining structural feature is the replacement of the central pyrophosphate oxygen with a methylene (–CH₂–) bridge, yielding a P–C–P linkage that confers complete resistance to enzymatic hydrolysis by ADPR pyrophosphatases including NUDT5, NUDT9, and bacterial Nudix enzymes.

Molecular Formula C16H25N5O13P2
Molecular Weight 557.34 g/mol
Cat. No. B10778362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-beta Methylene ADP-ribose
Molecular FormulaC16H25N5O13P2
Molecular Weight557.34 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N
InChIInChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19)/t6-,7-,9-,10-,11-,12-,15-,16+/m1/s1
InChIKeyZPZRETFSCSWNDT-DBXCYWGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Beta Methylene ADP-Ribose (AMPCPR): A Non-Hydrolyzable ADPR Analog for Stable Target Engagement


Alpha-beta Methylene ADP-ribose (AMPCPR, also designated α,β-methylene ADP-ribose) is a synthetic, non-hydrolyzable analog of adenosine 5′-diphosphate ribose (ADPR), the endogenous product of NAD⁺ metabolism and a key substrate for poly(ADP-ribose) polymerases (PARPs) and NUDIX hydrolases [1]. The defining structural feature is the replacement of the central pyrophosphate oxygen with a methylene (–CH₂–) bridge, yielding a P–C–P linkage that confers complete resistance to enzymatic hydrolysis by ADPR pyrophosphatases including NUDT5, NUDT9, and bacterial Nudix enzymes [2][3]. This stability enables the compound to serve as a stable ligand for crystallographic, biochemical, and electrophysiological studies where the natural substrate ADPR would be rapidly consumed, fundamentally altering the experimental dynamics [3].

Why Other ADPR Analogs Cannot Substitute for Alpha-Beta Methylene ADP-Ribose in Hydrolysis-Sensitive Assays


ADP-ribose (ADPR) itself is rapidly hydrolyzed to AMP and ribose-5-phosphate by ubiquitously expressed NUDIX pyrophosphatases, with half-lives measured in seconds under physiological conditions [1]. This inherent instability confounds real-time binding studies, long-duration electrophysiology recordings, and any assay requiring sustained target occupancy. Other ADPR analogs—such as those bearing modifications on the ribose moiety or adenosine base—may retain partial hydrolytic susceptibility or exhibit altered binding modes that fail to recapitulate native interactions [2]. In contrast, the methylene bridge in AMPCPR eliminates the scissile P–O bond, rendering the compound fully resistant to NUDT5, NUDT9, and related hydrolases, while preserving sufficient structural homology to engage the same binding pockets as native ADPR [3]. This specific combination of hydrolytic stability and structural fidelity is not achievable with alternative ADPR analogs currently available, making AMPCPR uniquely suited for experiments where ADPR degradation would otherwise introduce kinetic artifacts or restrict the feasible observation window [1][3].

Quantitative Differentiation of Alpha-Beta Methylene ADP-Ribose from Endogenous ADPR and Commercial Analogs


Complete Resistance to NUDT9 Hydrolysis: A Binary Distinction from ADPR

In a direct biochemical comparison, purified NUDT9 enzyme completely hydrolyzed ADPR substrate while leaving AMPCPR entirely intact. TLC analysis confirmed that after incubation with NUDT9, ADPR was fully degraded to AMP, whereas AMPCPR remained unchanged, demonstrating that the methylene substitution abolishes enzymatic cleavage [1]. This provides a binary, non-overlapping stability profile: ADPR is fully hydrolyzed, AMPCPR is fully resistant.

NUDIX hydrolase TRPM2 Enzymatic stability

100-Fold Reduction in Apparent Affinity for TRPM2 Activation Relative to ADPR

In inside-out patch-clamp recordings of TRPM2 channels, AMPCPR activated the channel with an apparent affinity (K₁/₂) of approximately 80 µM, compared to approximately 1 µM for the natural agonist ADPR—a roughly two-order-of-magnitude (100-fold) difference [1]. Moreover, at saturating concentrations AMPCPR produced only partial channel activation relative to saturating ADPR, and the current decay time constant upon agonist removal was nearly 4-fold faster for AMPCPR (τ ≈ 50 ms) than for ADPR (τ ≈ 190 ms) [1].

Ion channel TRPM2 Partial agonism

Structural Conservation of Binding Mode with Human NUDT5: 2.0 Å Crystal Structure

A co-crystal structure of human NUDT5 (hNUDT5) with AMPCPR and Mg²⁺ was solved at 2.0 Å resolution (PDB ID: 3BM4), revealing that the methylene bridge is accommodated within the enzyme active site without gross distortion of the binding pose relative to the ADPR complex [1]. The structure confirms that key catalytic residues (Glu162, Glu164) are properly positioned, and the bridging water molecule—poised for nucleophilic attack in the ADPR complex—is retained but rendered non-productive against the P–C–P linkage [1][2].

Crystallography NUDT5 Structural biology

AMPCPR as a Competitive Inhibitor: Ki = 1.2 µM Against M. tuberculosis NudC

AMPCPR competitively inhibits Mycobacterium tuberculosis NudC (MtuNudC), a Nudix hydrolase, with an inhibition constant Ki of 1.2 µM and an IC₅₀ of 3.5 µM for blocking ADP-ribose hydrolysis [1]. This provides a quantitative benchmark for identifying specific Nudix family members that are susceptible to AMPCPR blockade versus those that tolerate the methylene modification.

Enzyme inhibition Nudix hydrolase Tuberculosis

AMPCPR Distinguishes ADPR-Specific from Broad-Spectrum ADP-Sugar Diphosphatases

The inhibitor AMPCPR is cited in authoritative enzyme databases as a useful tool for distinguishing the specific ADP-ribose diphosphatase (EC 3.6.1.13) from less specific ADP-sugar diphosphatases that also act on ADP-mannose and ADP-glucose [1]. This functional selectivity arises because the methylene substitution is tolerated by the ADPR-specific active site but may not be recognized by broader-specificity enzymes, providing a qualitative differential diagnostic assay.

Substrate specificity Nudix classification Enzyme characterization

AMPCPR Enables Sustained TRPM2 Single-Channel Kinetic Analysis Not Feasible with ADPR

In steady-state single-channel measurements, TRPM2 displays bursting behavior when gated by either ADPR or AMPCPR; however, mean open times and mean burst durations were significantly shorter in the presence of AMPCPR [1]. Critically, because AMPCPR is not consumed by hydrolysis, these kinetic parameters could be measured under constant, defined ligand concentrations—a condition impossible to maintain with ADPR due to its rapid enzymatic depletion [1]. This enables precise equilibrium gating analysis uncoupled from enzyme activity.

Single-channel kinetics Ion channel gating Ligand-gated channel

Optimal Procurement Scenarios for Alpha-Beta Methylene ADP-Ribose Based on Verified Differentiation


Structural Biology: Co-Crystallization of NUDIX Hydrolases with a Stable Substrate Mimic

AMPCPR is the ligand of choice for co-crystallization and soaking experiments targeting NUDIX hydrolases. Its complete resistance to hydrolysis ensures that the enzyme–ligand complex remains intact throughout the days-to-weeks timeframe of crystallization trials—a critical advantage over ADPR, which would be degraded within seconds . High-resolution structures have been solved with E. coli ADPRase (PDB 1KHZ, 2.04 Å), M. tuberculosis ADPRase (PDB 1MQW), human NUDT5 (PDB 3BM4, 2.0 Å), and T. thermophilus Ndx2 (PDB 2AZW), establishing a robust precedent for structural studies across diverse Nudix family members . Researchers requiring a non-hydrolyzable substrate analog for crystallographic fragment screening or soaking experiments should prioritize AMPCPR over ADPR or other hydrolyzable analogs.

TRPM2 Channel Research: Decoupling Gating from Enzymatic Hydrolysis

For electrophysiologists studying TRPM2 channel gating mechanisms, AMPCPR is the essential tool to investigate whether the NUDT9-H domain's hydrolase activity is mechanistically coupled to pore opening . Because AMPCPR gates the channel without being hydrolyzed, it permitted the definitive demonstration that ADP-ribose hydrolysis is not required for TRPM2 pore activation—a finding impossible to establish with ADPR alone . Researchers should select AMPCPR when the experimental question requires sustained, defined ligand concentrations for macroscopic current recordings, single-channel kinetic analysis, or dose-response relationships unconfounded by substrate depletion .

NUDIX Hydrolase Characterization and Inhibitor Screening

AMPCPR serves as a benchmark competitive inhibitor for characterizing novel or poorly understood Nudix hydrolases. Its defined Ki value (1.2 µM against MtuNudC) provides a quantitative reference point for structure-activity relationship (SAR) studies . Furthermore, its differential inhibition of ADPR-specific vs. broad-specificity ADP-sugar diphosphatases makes it a valuable functional probe for enzyme classification . Research groups engaged in Nudix enzyme profiling, inhibitor library screening, or functional annotation of uncharacterized Nudix domains should include AMPCPR as a control compound to establish baseline inhibition parameters.

PARP and DNA Repair Mechanistic Studies Requiring Stable Substrate Analogs

AMPCPR acts as a competitive inhibitor of PARP enzymes, occupying the ADPR-binding site without being consumed by the polymerase reaction . This stability is particularly valuable for crystallographic studies of PARP–substrate analog complexes (e.g., PDB 3BM4), for mutagenesis-based validation of steric and hydrogen-bonding interactions in the PARP active site, and for biochemical assays requiring prolonged incubation with the enzyme . Laboratories focused on PARP enzymology, DNA damage response, or ADP-ribosylation dynamics should select AMPCPR over ADPR when assay duration exceeds the timescale of enzymatic ADPR consumption.

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